molecular formula C6H7F3O B13588753 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one

3-Methyl-3-(trifluoromethyl)cyclobutan-1-one

Cat. No.: B13588753
M. Wt: 152.11 g/mol
InChI Key: URMCAUBCJBDBEJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is an organic compound with the molecular formula C5H5F3O It is a cyclobutanone derivative, characterized by the presence of a trifluoromethyl group at the third carbon and a methyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one can be achieved through several methods. One efficient synthetic route involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl derivatives upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production, ensuring the availability of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(trifluoromethyl)cyclobutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-3-(trifluoromethyl)cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(trifluoromethyl)cyclobutan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to changes in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)cyclobutan-1-one: Similar structure but lacks the methyl group.

    3-(Trifluoromethyl)cyclohexanone: Contains a six-membered ring instead of a four-membered ring.

    3-(Trifluoromethyl)cyclobutan-1-ol: Contains a hydroxyl group instead of a ketone group.

Uniqueness

3-Methyl-3-(trifluoromethyl)cyclobutan-1-one is unique due to the presence of both a trifluoromethyl group and a methyl group on the cyclobutanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

IUPAC Name

3-methyl-3-(trifluoromethyl)cyclobutan-1-one

InChI

InChI=1S/C6H7F3O/c1-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3

InChI Key

URMCAUBCJBDBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)C(F)(F)F

Origin of Product

United States

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